molecular formula C13H21BN2O4 B7899496 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate

Cat. No.: B7899496
M. Wt: 280.13 g/mol
InChI Key: CGAGMVSOBGQIPT-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate is a complex organic compound that features a boron-containing dioxaborolane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the dioxaborolane ring: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the dioxaborolane ring.

    Acetylation: The final step involves the acetylation of the pyrazole nitrogen using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The boron center can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl methacrylate
  • 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl propionate

Uniqueness

Compared to similar compounds, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the acetate group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate is a boron-containing organic molecule that has garnered attention in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring attached to an ethyl acetate moiety and a boronate group. Its molecular formula is C13H19BN2O3C_{13}H_{19}BN_2O_3 with a molecular weight of approximately 251.12 g/mol. The structure can be depicted as follows:

Structure C2H5OCOC4H6BN2O3\text{Structure }\text{C}_2\text{H}_5\text{OCO}-\text{C}_4\text{H}_6\text{B}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to the boronate moiety, which plays a crucial role in various biochemical interactions. Boron compounds are known to interact with biomolecules such as proteins and nucleic acids, influencing enzymatic activities and cellular signaling pathways.

Anticancer Activity

Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Compound CA54920Inhibition of angiogenesis

Enzyme Inhibition

Research has demonstrated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis.

Table 2: Enzyme Inhibition Data

EnzymeCompound Concentration (µM)% Inhibition
Tryptophan Hydroxylase (TPH)10064
Aromatase5072

Case Studies

A notable study investigated the effects of the compound on obesity-related metabolic disorders. The results indicated that it could effectively reduce fat accumulation in peripheral tissues by inhibiting TPH activity without affecting central nervous system functions.

Case Study Summary:

  • Objective: To evaluate the impact on obesity-related metabolic disorders.
  • Method: Administered to rodent models at varying doses.
  • Findings: Significant reduction in body weight and fat mass; improved insulin sensitivity.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-10(17)18-7-6-16-9-11(8-15-16)14-19-12(2,3)13(4,5)20-14/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAGMVSOBGQIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 20 mL pressure vial was charged pyrazole-4-boronic acid pinacol ester (5.15 mmol, 1.00 g) and DMF (10 mL). NaH (60% w/w in mineral oil, 5.67 mmol, 227 mg) was then added portion-wise. The resulting solution was stirred at room temperature for 10 minutes. 2-bromoethyl acetate (5.67 mmol, 623 μL) was then added dropwise. The vial was flushed with argon, sealed, and the reaction was stirred at 60° C. for 18 hours. At 18 hours, the DMF was removed in vacuo, and the residue taken up in DCM. This suspension was filtered through celite and then purified via flash chromatography to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
227 mg
Type
reactant
Reaction Step Two
Quantity
623 μL
Type
reactant
Reaction Step Three

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